Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in THF, imidazole, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions . The protection can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzoate: The precursor to Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate, lacking the TBDMS protecting group.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound with a TBDMS protecting group, used in synthetic glycobiology.
3-(tert-Butyldimethylsiloxy)propionaldehyde: A similar compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific application as a protecting group for hydroxyl functionalities in aromatic compounds. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-9-7-8-11(10-12)13(15)16-4/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQDOOFCLYBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471078 | |
Record name | Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120687-94-7 | |
Record name | Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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